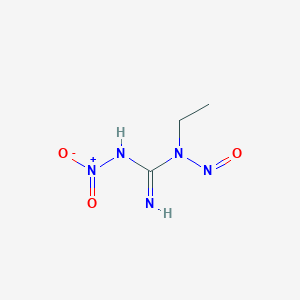

N-Ethyl-N'-nitro-N-nitrosoguanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H7N5O3 |

|---|---|

Molecular Weight |

161.12 g/mol |

IUPAC Name |

1-ethyl-3-nitro-1-nitrosoguanidine |

InChI |

InChI=1S/C3H7N5O3/c1-2-7(6-9)3(4)5-8(10)11/h2H2,1H3,(H2,4,5) |

InChI Key |

ZGONASGBWOJHDD-UHFFFAOYSA-N |

SMILES |

CCN(C(=N)N[N+](=O)[O-])N=O |

Canonical SMILES |

CCN(C(=N)N[N+](=O)[O-])N=O |

Origin of Product |

United States |

Historical Perspectives in Chemical Carcinogenesis Research

ENNG belongs to a class of compounds known as N-nitroso compounds, which have been a focus of cancer research for many decades. Its utility in the laboratory setting stems from its potent ability to induce genetic mutations and subsequent tumor development in experimental models. Early investigations with related compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), paved the way for understanding the mechanisms by which these alkylating agents interact with DNA. wikipedia.orgnih.gov

Research has demonstrated that ENNG and similar compounds are effective in inducing a variety of tumors in different organs. For instance, studies in rats have shown that the administration of ENNG can lead to the development of uterine cancers, including adenocarcinoma and sarcoma. nih.gov The type and location of the tumors can vary depending on the experimental conditions. nih.gov These early findings were crucial in establishing the link between specific chemical exposures and the development of cancer, a cornerstone of modern toxicology and cancer biology.

Significance of N Ethyl N Nitro N Nitrosoguanidine As an Experimental Inducer in Biological Studies

DNA Alkylation and Adduct Formation by N-Ethyl-N'-nitro-N-nitrosoguanidine

The primary mechanism of ENNG-induced genotoxicity is through the alkylation of DNA. This process involves the transfer of an ethyl group from ENNG to nucleophilic sites on the DNA molecule, leading to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, triggering a cascade of cellular responses.

Nature of DNA Lesions: Single-Strand Breaks and Alkali-Labile Sites

ENNG treatment leads to the formation of various DNA lesions, including single-strand breaks (SSBs) and alkali-labile sites. nih.govnih.gov SSBs are direct interruptions in the phosphodiester backbone of one of the DNA strands. Alkali-labile sites are modifications to the DNA bases or sugars that are not immediate breaks but become converted into strand breaks upon exposure to alkaline conditions. nih.govnih.govuq.edu.audiva-portal.org These sites are often apurinic/apyrimidinic (AP) sites, where a base has been lost, rendering the sugar-phosphate backbone susceptible to cleavage. The induction of these lesions is a direct consequence of the chemical instability of the alkylated DNA bases.

Characteristics of O-Alkylation versus N-Alkylation in DNA

ENNG, as an SN1-type alkylating agent, can alkylate both nitrogen (N) and oxygen (O) atoms within the DNA molecule. mdpi.comnih.gov However, the biological consequences of these two types of alkylation differ significantly.

N-Alkylation: This is the more common form of alkylation, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being the most frequent targets. nih.gov While N-alkylations can be cytotoxic by blocking DNA replication, they are generally considered less mutagenic than O-alkylations. mdpi.com

O-Alkylation: The alkylation of oxygen atoms, such as the O6 position of guanine and the O4 position of thymine (B56734), is a more rare event but has profound mutagenic consequences. wikipedia.org O6-ethylguanine, for instance, has a high propensity to mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. mdpi.com Similarly, O4-ethylthymine can mispair with guanine, resulting in T:A to C:G transitions. These O-alkylated adducts are highly mutagenic and are strongly implicated in the carcinogenic activity of ENNG. nih.gov

Table 1: Comparison of N-Alkylation and O-Alkylation by ENNG

| Characteristic | N-Alkylation | O-Alkylation |

|---|---|---|

| Primary Sites | N7-guanine, N3-adenine nih.gov | O6-guanine, O4-thymine wikipedia.org |

| Frequency | More frequent | Less frequent |

| Primary Biological Effect | Cytotoxicity (replication blocking) mdpi.com | Mutagenicity (mispairing) mdpi.com |

| Associated Mutations | Less common | G:C → A:T and T:A → C:G transitions mdpi.com |

Influence on DNA Replication and Transcription Processes

The presence of ENNG-induced DNA adducts significantly interferes with the essential cellular processes of DNA replication and transcription. wikipedia.orgkhanacademy.orgkhanacademy.org DNA polymerases, the enzymes responsible for replicating DNA, can be stalled by bulky adducts or may misinterpret the modified base, leading to the incorporation of an incorrect nucleotide. nih.govnih.govbiorxiv.org This can result in mutations and genomic instability. mdpi.com

Similarly, transcription, the process of creating an RNA copy of a DNA sequence, can be impeded by DNA lesions. nih.govyoutube.comnih.gov RNA polymerase may pause or dissociate at the site of damage, leading to truncated transcripts and altered gene expression. The disruption of these fundamental processes contributes to the cytotoxic and mutagenic effects of ENNG.

Genotoxic Pathways Activated by this compound

The genotoxicity of ENNG is mediated through both direct and indirect mechanisms of DNA damage.

Direct DNA Damage Mechanisms

The direct DNA damaging effects of ENNG are a result of its action as an alkylating agent. nih.gov As previously discussed, ENNG directly modifies the chemical structure of DNA by adding ethyl groups to the bases. nih.gov This alkylation leads to the formation of a variety of adducts, with O6-ethylguanine being a major premutagenic lesion. mdpi.comnih.gov The formation of these adducts and the subsequent generation of single-strand breaks and alkali-labile sites constitute the direct genotoxic pathway of ENNG. nih.gov

Cellular Responses and Dna Repair Mechanisms in the Context of N Ethyl N Nitro N Nitrosoguanidine

Kinetics of DNA Lesion Rejoining and Repair Efficacy

The repair of DNA lesions induced by ethylating agents such as ENNG involves distinct pathways with varying efficiencies compared to those for methylating agents. oup.comresearchgate.net The primary mutagenic lesions are O-alkylations, such as O⁶-ethylguanine. The repair of O⁶-ethylguanine is primarily handled by the Nucleotide Excision Repair (NER) pathway, followed in importance by O⁶-alkylguanine DNA alkyltransferase (AGT) and, to a lesser extent, the Mismatch Repair (MMR) system. oup.comresearchgate.net This contrasts sharply with the repair of O⁶-methylguanine, which is more efficiently repaired by AGT. oup.comresearchgate.net

The efficacy of some repair proteins is dependent on the size of the alkyl group. For instance, the repair efficiency of O⁶-methylguanine-DNA methyltransferase (MGMT), a human AGT, decreases as the size of the alkyl group increases, making it less effective against ethyl adducts compared to methyl adducts. nih.gov The kinetics of DNA rejoining are thus dependent on the specific lesion and the primary repair pathway available. For bulky ethyl adducts, the multi-step NER process is critical, while smaller lesions at different positions may be addressed more rapidly by other systems like Base Excision Repair (BER). oup.comnih.gov

Table 1: Comparative Hierarchy of Repair Pathways for O⁶-Alkylguanine Lesions This table illustrates the primary repair pathways in Escherichia coli for O⁶-methylguanine and O⁶-ethylguanine, highlighting the different repair efficiencies.

| Lesion | Primary Repair Pathway Hierarchy | Reference |

| O⁶-methylguanine | AGT >> MMR > NER | oup.comresearchgate.net |

| O⁶-ethylguanine | NER > AGT > MMR | oup.comresearchgate.net |

Role of Base Excision Repair Pathways

The Base Excision Repair (BER) pathway is a crucial mechanism for correcting DNA damage from alkylating agents. oup.comnih.gov BER is typically responsible for removing smaller, non-helix-distorting base lesions. wikipedia.org In the context of ethylation damage from compounds like ENNG, BER, initiated by enzymes such as alkyladenine glycosylase (AAG), targets and removes ethylated bases at specific positions, including N3-alkyladenine and N7-alkylguanine. nih.gov While the highly mutagenic O-alkylation adducts are predominantly repaired by NER and AGT, the BER pathway is essential for maintaining genomic integrity by clearing these other common ethylation products. oup.comnih.gov

Table 2: DNA Repair Pathways for Ethyl Adducts This table summarizes the key DNA repair pathways and the types of ethyl-adducts they are known to repair.

| Repair Pathway | Primary Ethyl-Adduct Targets | Reference |

| Nucleotide Excision Repair (NER) | O⁶-ethylguanine, O⁴-ethylthymine | oup.comnih.gov |

| Base Excision Repair (BER) | N3-ethyladenine, N7-ethylguanine | nih.gov |

| O⁶-alkylguanine DNA alkyltransferase (AGT) | O⁶-ethylguanine (less efficient than for methyl) | oup.comnih.gov |

| Mismatch Repair (MMR) | Plays a minor role in direct repair of O⁶-ethylguanine | oup.comresearchgate.net |

Cellular Stress Responses to N-Ethyl-N'-nitro-N-nitrosoguanidine-Induced Damage

Exposure to DNA damaging agents triggers a complex cellular stress response designed to coordinate DNA repair with cell cycle progression and survival. Ethylating agents, such as N-nitroso-N-ethylurea (NEU), a compound related to ENNG, are known to activate these DNA damage surveillance pathways. nih.gov This response involves the activation of major checkpoint signaling kinases, such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2. nih.gov The activation of these kinases is a critical stress signal that can halt the cell cycle, providing time for the cell to repair the DNA lesions. nih.gov Studies on NEU show a time-dependent activation, with Chk2 activation preceding that of Chk1, indicating a controlled and specific response to the type of DNA damage incurred. nih.gov This suggests that ENNG-induced damage likely initiates a similar cascade of stress-responsive kinase signaling to manage the resulting genotoxic stress.

Modulation of Cellular Proliferation and Apoptosis

The cellular response to significant DNA damage, such as that caused by ENNG, often involves a decision between cell cycle arrest and apoptosis (programmed cell death). The activation of DNA damage checkpoints, as seen with the related ethylating agent NEU, is a key modulator of cellular proliferation. nih.gov By arresting the cell cycle, these pathways prevent the replication of damaged DNA, thereby inhibiting proliferation. nih.gov If the DNA damage is too extensive to be repaired, the cell may initiate apoptosis. Research on the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has shown that various chemical agents can enhance apoptosis in cells treated with it. nih.gov This is often achieved by modulating the expression of key apoptosis-regulating proteins. nih.gov Therefore, the DNA damage induced by ENNG is expected to activate signaling pathways that suppress cellular proliferation and, in cases of severe damage, promote apoptosis to eliminate compromised cells.

Restoration of Alkylation-Repair Defects by Exogenous Genetic Elements

The critical role of specific genes in repairing ethylation damage is highlighted in studies where these genes are absent. In Drosophila melanogaster, strains deficient in the Nucleotide Excision Repair (NER) system show a marked increase in mutations when exposed to the ethylating agent N-ethyl-N-nitrosourea (ENU). nih.gov This demonstrates that the NER pathway is vital for repairing the mutagenic oxygen alkylation damage caused by this agent. nih.gov The comparison between NER-deficient and NER-proficient organisms effectively shows that the presence of functional NER-related genetic elements is crucial for mitigating the mutagenic effects of ethylation. nih.gov In the absence of a functional NER system, a significant portion of the mutagenic activity of ENU is attributable to N-alkylation damage, which is otherwise effectively repaired. nih.gov This provides a clear example of how a genetic defect in a specific repair pathway enhances susceptibility to a chemical mutagen and underscores the ability of the functional gene (an endogenous, or in other contexts, exogenous element) to restore repair capacity.

Experimental Models for Investigating N Ethyl N Nitro N Nitrosoguanidine S Biological Effects

In Vitro Cellular and Subcellular Systems

In vitro models are fundamental for controlled studies on the direct effects of ENNG on cellular and subcellular components, providing insights into specific molecular interactions without the complexities of a whole biological system.

Mammalian cell lines are crucial tools for elucidating the specific types of DNA damage induced by ENNG and the cellular responses that follow. These systems offer a controlled environment to study molecular pathways of toxicity and repair. Chinese hamster V79 lung fibroblasts are frequently used in studies of DNA damage and repair due to their stable karyotype and rapid growth. nih.gov However, it is noted that V79 cells have a mutated and nonfunctional p53 protein, a critical component in DNA damage response, which must be considered when interpreting results. nih.gov

Studies on related N-nitroso compounds, such as N-nitroso-N-ethylurea (NEU), in mammalian cells have shown the induction of both single and double-strand DNA breaks. nih.gov This damage triggers the activation of major checkpoint signaling kinases, including Chk1 and Chk2, which are part of the ATM and ATR signaling pathways that coordinate cell cycle arrest and DNA repair. nih.gov The activation of these pathways is often cell-cycle dependent. nih.gov Similarly, the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to induce multiple cell death mechanisms, including apoptosis, in human fibroblast cell lines. nih.gov These models are instrumental in observing the direct genotoxic impact of alkylating agents like ENNG.

Table 1: Mammalian Cell Lines and DNA Damage Findings for N-Nitroso Compounds This table is interactive. You can sort and filter the data.

| Compound Class | Specific Compound Example | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|---|

| N-Nitroso | N-nitroso-N-ethylurea (NEU) | Mammalian cells | Induces single and double-strand DNA breaks; Activates Chk1 and Chk2 checkpoint kinases. | nih.gov |

| N-Nitroso | N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Human fibroblasts (YZ-5, EBS-7) | Induces apoptosis and non-apoptotic cell death; Activates caspase-3 and PARP. | nih.gov |

| N/A | N/A | Chinese Hamster V79 | Widely used for DNA damage/repair studies; noted to have nonfunctional p53. | nih.govresearchgate.netresearchgate.net |

Bacterial reverse mutation assays, commonly known as the Ames test, are standard for assessing the mutagenic potential of chemical compounds. dtic.mil These assays utilize specific strains of bacteria, most notably Salmonella typhimurium and Escherichia coli, which are engineered to be unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

The test evaluates a chemical's ability to cause mutations that restore the gene responsible for amino acid synthesis, allowing the bacteria to grow on a medium lacking that amino acid. N-nitroso compounds like nitrosoguanidines have been evaluated using these systems. dtic.milnih.govnih.gov For example, studies with MNNG have demonstrated its mutagenic activity in E. coli and S. typhimurium tester strains. nih.govnih.gov The mutagenicity of some N-nitrosamines requires metabolic activation by mammalian microsomes, which can be incorporated into the assay, while others are direct-acting mutagens. nih.gov These bacterial systems provide a rapid and sensitive method for screening the mutagenic properties of compounds like ENNG. nih.gov

To distinguish between the nuclear (genomic) and non-nuclear (non-genomic) effects of a compound, researchers can use enucleated cell systems. These systems, also known as cytoplasts, are cells from which the nucleus has been removed, typically through centrifugation in the presence of a cytoskeleton-disrupting agent. nih.govuiowa.edu The resulting cytoplast contains the cytoplasm and its organelles encased in the plasma membrane, but lacks the primary genetic material and the machinery for gene transcription. nih.gov

While direct studies using enucleated cells to investigate ENNG are not prominent in the literature, this model is uniquely suited to elucidate non-genomic mechanisms. For a reactive alkylating agent like ENNG, such a system could be used to determine if the compound has direct effects on cytoplasmic components, such as mitochondria or signaling proteins, independent of its well-known ability to damage nuclear DNA. fiercebiotech.commdpi.com For instance, researchers have used cytoplasts to demonstrate that cell polarity and migration can occur without a nucleus, highlighting the role of cytoplasmic components in these processes. nih.govuiowa.edu This methodology offers a powerful tool to isolate and study the cytoplasmic trafficking and targets of ENNG, separating these effects from the downstream consequences of nuclear DNA damage. rochester.edu

In Vivo Animal Carcinogenesis Models

In vivo animal models are indispensable for understanding the carcinogenic potential of ENNG in a whole organism, allowing for the study of organ-specific tumor development over time.

Rodent models, particularly mice and rats, are the most common systems used for chemical carcinogenesis studies due to their physiological similarities to humans, relatively short lifespans, and the availability of well-characterized inbred strains. researchgate.netnih.govmdpi.com The administration of carcinogenic compounds like ENNG can be tailored to induce tumors in specific organs, providing valuable models for human cancers. researchgate.netucsf.edu For example, ENNG has been used to successfully induce duodenal tumors in C57BL/6 mice, establishing a reliable model for studying intestinal cancer. nih.govnih.gov Similarly, the related compound N-methyl-N-nitrosourea (MNU) is known to induce tumors in various organs, including the stomach, in F344 rats and C3H mice. scielo.br

Table 2: Examples of Rodent Models in N-Nitroso Compound Carcinogenesis This table is interactive. You can sort and filter the data.

| Compound | Animal Model | Target Organ(s) | Resulting Tumor Type | Citations |

|---|---|---|---|---|

| N-Ethyl-N'-nitro-N-nitrosoguanidine (ENNG) | C57BL/6 Mice | Duodenum | Duodenal Tumors/Adenomas | nih.govnih.gov |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Wistar Rats, WKY/NCrj Rats | Glandular Stomach | Adenocarcinoma | nih.govnih.gov |

| N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) | Mongolian Gerbils | Stomach | Adenocarcinoma | nih.gov |

| N-methyl-N-nitrosourea (MNU) | F344 Rats, C3H Mice | Glandular Stomach | Adenocarcinoma | scielo.brnih.gov |

The induction of gastric cancer in animal models is particularly significant for studying one of the world's most common malignancies. news-medical.net N-nitroso compounds are potent gastric carcinogens in rodents. The administration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in drinking water is a well-established technique for inducing adenocarcinomas in the glandular stomach of rats, such as the Wistar and spontaneously hypertensive strains. nih.govnih.govnih.govfrontiersin.orgmdpi.com These models have been instrumental in studying the multi-step process of gastric carcinogenesis, from early lesions like atrophic gastritis to fully developed cancer. mdpi.com Studies using these models have identified changes in protein expression, such as the downregulation of pepsinogen 1, as early events in tumor development. nih.gov The ENNG-induced duodenal cancer model in mice also serves as a closely related system for studying gastrointestinal tumorigenesis. nih.govnih.gov These rodent models are critical for investigating the mechanisms of gastric cancer development and for testing potential preventative or therapeutic agents. frontiersin.org

Rodent Models for Organ-Specific Tumor Induction

Duodenal and Jejunal Carcinogenesis Models

Animal models, particularly in mice, have been established to investigate the effects of ENNG on the small intestine. In a typical model, C57BL/6 mice are administered ENNG through their drinking water, leading to the development of duodenal tumors. nih.govfujita-hu.ac.jp These models are crucial for studying the initiation phase of intestinal cancer and for evaluating the impact of dietary components on tumorigenesis.

For instance, one study explored the effect of quercetin (B1663063), a flavonoid found in many fruits and vegetables, on ENNG-induced duodenal tumors in mice. nih.gov The results showed that a high concentration of dietary quercetin significantly enhanced the number of tumors, suggesting it can act as a risk factor for carcinogenesis in the upper intestine. nih.gov Conversely, another study found that dietary administration of freeze-dried whole-leaf Aloe arborescens significantly inhibited the incidence and multiplicity of ENNG-induced duodenal tumors in mice. fujita-hu.ac.jpwaocp.org

While ENNG is well-documented for inducing duodenal tumors, the related compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) has been shown to induce a low yield of jejunal adenocarcinomas in rats when administered chronically in drinking water. nih.gov

Interactive Table: Modifying Factors in ENNG-Induced Duodenal Carcinogenesis in Mice

| Modifying Agent | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Quercetin (2% in diet) | C57BL/6 Mice | Significantly increased the average number of duodenal tumors per mouse compared to ENNG alone. | nih.gov |

| Aloe arborescens (10% in diet) | C57BL/6 Mice | Significantly decreased tumor incidence and multiplicity in the duodenum. | fujita-hu.ac.jpwaocp.org |

Pancreatic Carcinogenesis Models

The direct application of ENNG has been shown to induce pancreatic cancer in animal models. In a notable study, pancreatic duct adenocarcinoma was successfully induced in mongrel dogs through the intraductal administration of ENNG. nih.govnih.gov This model is significant because it suggests that the direct presence of a carcinogen within the pancreatic duct is sufficient to initiate ductal adenocarcinoma, providing a valuable tool for studying the pathogenesis of this aggressive cancer. nih.govnih.gov In one part of the study, a dog that received ENNG for 12 months developed a duct adenocarcinoma, and another that received the carcinogen for 8 months was found to have a duct adenocarcinoma 26 months after the initial administration. nih.gov

Uterine Endometrial Adenocarcinoma Models

Researchers have developed robust models of uterine endometrial adenocarcinoma in rats using ENNG. A single intrauterine administration of ENNG to Donryu rats can lead to the development of these tumors. These models are particularly useful for investigating the influence of hormonal factors and age on uterine cancer.

One study demonstrated that the age of the rat at the time of ENNG administration is a critical factor. Younger rats (10 weeks old) appear to be more susceptible to ENNG-induced endometrial carcinomas than older rats (10 months old). nih.gov Another study using this model found that co-exposure to the environmental xenoestrogen p-tert-octylphenol (OP) significantly increased the development of uterine adenocarcinomas in rats previously initiated with ENNG. nih.gov This suggests that OP has a tumor-promoting effect on the endometrium. nih.gov

Long-Term Studies on Tumor Progression and Modifying Factors

Long-term studies using ENNG-induced tumor models provide critical insights into the multi-stage process of cancer development and the factors that can alter its course. The primate model of ENNG-induced gastric carcinoma is particularly noteworthy for long-term observation. In one case, a signet ring cell carcinoma induced in a Cynomolgus monkey was monitored for six years after its initial diagnosis and was found to have remained in the early, intramucosal stage, demonstrating the slow progression of certain induced cancers.

The studies on duodenal and uterine carcinogenesis also highlight the role of modifying factors over the long term. As mentioned, dietary agents like quercetin and Aloe arborescens have been shown to enhance or inhibit tumorigenesis, respectively. nih.govfujita-hu.ac.jp Similarly, chronic exposure to endocrine-disrupting chemicals like p-tert-octylphenol can promote the progression of uterine tumors initiated by ENNG. nih.gov These findings underscore the importance of secondary factors in modulating the risk and progression of cancers initiated by chemical carcinogens.

Comparative Carcinogenesis Studies with Other Chemical Inducers

Comparing the carcinogenic effects of ENNG with other chemical inducers, particularly its methyl analog N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), reveals important differences in their mechanisms and target tissue specificity. While both are potent alkylating agents, their effects can vary. nih.gov

Studies with MNNG in rats have shown a distinct pattern of tumor induction in the upper gastrointestinal tract. nih.gov Chronic oral administration of MNNG primarily results in tumors in the pyloric region of the glandular stomach, with a lower incidence in the jejunum. nih.gov This provides a contrast to the duodenal tumors frequently observed with ENNG in mice. nih.govfujita-hu.ac.jp Furthermore, research into the molecular mechanisms of MNNG suggests that it acts as a specific activator of the oncogenic Ras pathway, which is frequently mutated in MNNG-induced tumors. nih.gov

In the context of pancreatic cancer, a study that successfully induced tumors with ENNG in dogs noted that no pancreatic tumors were found in control dogs treated with a different carcinogen, N-nitrosobis(2-oxopropyl)amine, highlighting the differential carcinogenic potential of these compounds in specific models. nih.gov

Advanced Bioengineered In Vitro Models

While animal models have been foundational, the scientific community is increasingly moving towards advanced in vitro models that can better replicate human physiology and provide high-throughput analysis. These models, including organ-on-a-chip systems, offer a promising alternative for studying the effects of chemical carcinogens like ENNG. mdpi.comyoutube.com

These bioengineered systems use microfluidic technology to culture human cells in a dynamic, three-dimensional environment that mimics the key functions and mechanical forces of a human organ. youtube.com This approach can provide more biologically relevant data on a compound's toxicity and mechanism of action compared to traditional 2D cell cultures. youtube.com

Organ-on-a-Chip Systems for Mimicking Organ-Specific Responses

Organ-on-a-chip (OOC) technology represents a significant leap forward in in vitro modeling. bio-integration.org These devices are micro-engineered systems that replicate the physiological, biochemical, and mechanical properties of human organs. youtube.com By lining microfluidic channels with living human organ cells and simulating blood flow and other physical cues, OOCs can model organ-specific responses to drugs, toxins, and diseases with greater accuracy than previous models. youtube.combio-integration.org

Researchers have developed various OOC models, including for the intestine, liver, kidney, and lung. mdpi.combio-integration.org For a carcinogen like ENNG, a "gut-on-a-chip" could be used to study its metabolism, DNA-damaging effects, and the initiation of carcinogenesis in a human-relevant intestinal model. A "liver-on-a-chip" could investigate the metabolic activation of ENNG and its potential hepatotoxicity. mdpi.com By linking multiple OOCs, researchers can even simulate multi-organ interactions, providing a more comprehensive understanding of a chemical's systemic effects. youtube.com

While the specific application of OOC technology to study ENNG is still an emerging area, these platforms hold immense potential for future research into chemical carcinogenesis, offering a path to reduce reliance on animal models and accelerate the development of preventative strategies. youtube.combio-integration.org

Organoid Models for Tumor Biology and Disease Modeling

Organoid technology has emerged as a revolutionary tool in cancer research, offering three-dimensional (3D) in vitro models that more accurately recapitulate the complex architecture and cellular heterogeneity of in vivo tumors compared to traditional two-dimensional cell cultures. youtube.comyoutube.com These self-organizing structures, derived from stem cells, provide an invaluable platform for investigating the molecular mechanisms of carcinogenesis, modeling disease progression, and assessing therapeutic responses. In the context of the potent carcinogen this compound (ENNG), organoid models present a significant opportunity to dissect its biological effects in a human-relevant setting.

Tissue-Derived Tumor Organoids

Tissue-derived tumor organoids, often referred to as patient-derived organoids (PDOs), are established from cancer cells extracted from tumor biopsies. youtube.comnih.gov These organoids are cultured in a 3D matrix, such as a hydrogel, which provides the necessary scaffold for the cells to self-organize into structures that mimic the original tumor's architecture and cellular composition. youtube.comnih.gov A key advantage of tissue-derived tumor organoids is their ability to preserve the heterogeneity of the source tumor, including the presence of various cancer cell subclones and, in some co-culture models, components of the tumor microenvironment. youtube.com

While direct studies employing ENNG on tissue-derived tumor organoids are not yet prevalent in published literature, this model system holds immense potential for investigating ENNG-induced carcinogenesis. For instance, organoids could be derived from tissues known to be targets of ENNG, such as the stomach and duodenum. nih.govbmj.com These organoids could then be exposed to ENNG to study the initiation and progression of cancer in a controlled, yet physiologically relevant, environment. Such studies would allow for a detailed analysis of the genetic and epigenetic alterations induced by ENNG, mirroring the processes that occur during tumor development in vivo.

The application of this model is exemplified by studies on gastric cancer, a malignancy associated with other nitroso compounds. Researchers have successfully established human gastric cancer organoid cultures that reflect the molecular diversity of the primary tumors and exhibit differential responses to chemotherapeutic agents. nih.govbmj.com This approach could be adapted to model ENNG-induced gastric or duodenal tumors, providing a platform to test potential preventative or therapeutic interventions.

Table 1: Characteristics and Applications of Tissue-Derived Tumor Organoids in Carcinogen Research

| Feature | Description | Potential Application for ENNG Research |

| Source | Cancer cells from patient tumor biopsies. youtube.com | Generation of organoids from ENNG-induced tumors in animal models or from human tissues susceptible to ENNG-induced carcinogenesis. |

| Culture | 3D matrix (e.g., hydrogel) promoting self-organization. youtube.comnih.gov | Long-term culture to observe the multi-step process of carcinogenesis following ENNG exposure. |

| Advantages | Preserves tumor heterogeneity and patient-specific characteristics. youtube.com | Analysis of heterogeneous cellular responses to ENNG and identification of resistant cell populations. |

| Limitations | May not fully replicate the complete tumor microenvironment. youtube.com | Co-culture with immune and stromal cells to create more comprehensive models of ENNG-induced tumors. |

Induced Pluripotent Stem Cell (iPSC)-Derived Organoids

Induced pluripotent stem cells (iPSCs) offer a powerful and versatile platform for generating organoids to model development and disease. nih.gov iPSCs are derived from somatic cells, such as skin or blood cells, that have been reprogrammed to a pluripotent state, meaning they can differentiate into any cell type in the body. nih.gov This technology allows for the generation of organoids from healthy individuals or patients with specific genetic predispositions to cancer.

A significant advantage of iPSC-derived organoids in the context of ENNG research is the ability to introduce specific genetic modifications using techniques like CRISPR/Cas9. youtube.com For example, iPSCs could be engineered with mutations in genes known to be involved in DNA repair pathways that are targeted by alkylating agents like ENNG. These genetically engineered iPSCs can then be differentiated into organoids of a specific tissue type, such as gastric or intestinal organoids, providing a controlled system to study how specific genetic backgrounds influence susceptibility to ENNG-induced DNA damage and carcinogenesis.

Furthermore, iPSC-derived organoids are particularly valuable for studying the early stages of tumor development, as they can be directed to differentiate into specific tissue lineages, allowing researchers to observe the effects of a carcinogen on normal developing tissue. youtube.com This is especially relevant for understanding hereditary cancers. youtube.com While direct studies with ENNG are yet to be reported, the methodology has been established for modeling other cancers, such as those of the gastroesophageal junction, where knocking out tumor suppressor genes in organoids led to a cancerous phenotype. broadcastmed.com

Table 2: Comparative Advantages of iPSC-Derived Organoids for Studying ENNG

| Advantage | Description | Relevance to ENNG Research |

| Patient-Specific Modeling | iPSCs can be generated from any individual, preserving their genetic makeup. nih.gov | Investigation of inter-individual variability in response to ENNG due to genetic polymorphisms. |

| Genetic Engineering | Amenable to gene editing techniques like CRISPR/Cas9. youtube.com | Creation of isogenic organoid lines with and without specific DNA repair gene mutations to study their role in ENNG-induced carcinogenesis. |

| Developmental Studies | Can model early stages of organ development and tumor initiation. youtube.com | Elucidation of the initial cellular and molecular events that occur in response to ENNG exposure in a developing tissue. |

| Disease Modeling | Can be used to model hereditary cancer syndromes. youtube.com | Investigation of the interplay between germline mutations and ENNG exposure in cancer development. |

Tissue-Engineered Tumor Microenvironment Models

The tumor microenvironment (TME) plays a critical role in cancer progression, influencing tumor growth, invasion, and response to therapy. bohrium.com Traditional 3D organoid cultures, while superior to 2D models, can lack the full complement of cell types and extracellular matrix (ECM) components that constitute the TME. bohrium.com Tissue-engineered tumor microenvironment models aim to address this limitation by incorporating various stromal cells, such as fibroblasts and immune cells, as well as biomimetic scaffolds that replicate the native ECM. bohrium.comnih.gov

These engineered models provide a more holistic view of carcinogenesis by allowing for the study of the complex interplay between cancer cells and their surrounding environment. acs.org For investigating the biological effects of ENNG, tissue-engineered models would be invaluable. For example, by co-culturing ENNG-transformed epithelial cells with immune cells, researchers could investigate how ENNG-induced mutations alter the immune response and contribute to immune evasion, a hallmark of cancer.

Moreover, the ECM itself can be modified by carcinogens and, in turn, influence tumor behavior. Tissue-engineered models allow for the precise control and manipulation of the ECM composition, enabling studies on how ENNG-induced changes in the ECM contribute to tumor progression and metastasis. bohrium.com These advanced models can also incorporate vascular networks, allowing for the investigation of angiogenesis in ENNG-induced tumors. nih.gov The development of such complex, multi-component systems is crucial for bridging the gap between in vitro research and the in vivo reality of cancer. nih.gov

Table 3: Components and Applications of Tissue-Engineered Tumor Microenvironment Models for ENNG Studies

| Component | Description | Potential Application in ENNG Research |

| Cellular Components | Co-culture of cancer cells with stromal cells (e.g., fibroblasts, endothelial cells, immune cells). bohrium.com | Investigating the role of the TME in modulating ENNG-induced carcinogenesis and the subsequent immune response. |

| Extracellular Matrix (ECM) | Use of natural or synthetic biomaterials to mimic the native ECM. nih.govacs.org | Studying how ENNG-induced alterations in the ECM contribute to tumor invasion and metastasis. |

| Bioreactors/Microfluidics | Systems that allow for the controlled perfusion of nutrients and the establishment of gradients. mdpi.com | Modeling the dynamic tumor microenvironment and studying the effects of ENG under more physiologically relevant conditions. |

| Vascularization | Incorporation of endothelial cells to form capillary-like networks. nih.gov | Examining the process of angiogenesis in ENNG-induced tumors and the efficacy of anti-angiogenic therapies. |

Methodological Approaches in N Ethyl N Nitro N Nitrosoguanidine Research

DNA Damage Assessment Techniques

Investigating the initial impact of ENNG on cellular DNA involves methods that can detect strand breaks and other lesions.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, particularly single and double-strand breaks, in individual cells. neb.com In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The intensity and length of the comet tail are proportional to the amount of DNA damage. neb.com

There are two main versions of the assay:

Alkaline Comet Assay: Performed at high pH, this version denatures the DNA and is capable of detecting single-strand breaks (SSBs), double-strand breaks (DSBs), and alkali-labile sites. nih.gov

Neutral Comet Assay: This version is conducted under neutral pH conditions and is primarily used for the specific detection of DSBs. nih.gov

While the comet assay is a powerful tool for studying DNA damage and has been used extensively for related alkylating agents like N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) nih.govnih.govresearchgate.net, specific research detailing the use of the comet assay to assess DNA damage induced by N-Ethyl-N'-nitro-N-nitrosoguanidine was not identified in the reviewed literature.

Alkaline Elution and Alkaline Sucrose (B13894) Gradient Centrifugation

Alkaline elution and alkaline sucrose gradient centrifugation are established techniques used to measure DNA single-strand breaks. In the alkaline elution method, cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands; smaller DNA fragments, resulting from strand breaks, elute more rapidly.

Alkaline sucrose gradient centrifugation also separates DNA molecules by size. In this method, lysed cells are layered onto a sucrose gradient and centrifuged at high speed. Larger, intact DNA sediments further down the gradient, while smaller fragments resulting from DNA damage remain closer to the top. These methods have been instrumental in studies of DNA damage and repair, though specific findings from their application to this compound were not found in the available research.

Mutagenicity and Genotoxicity Assays

To understand the potential of ENNG to cause lasting genetic changes, researchers employ a variety of mutagenicity and genotoxicity assays. These tests measure endpoints ranging from single gene mutations to large-scale chromosomal damage.

Gene Mutation Assays (e.g., HPRT Gene Mutation Assay, Bacterial Reverse Mutation Assay)

HPRT Gene Mutation Assay

The Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) gene mutation assay is a method used to detect gene mutations in cultured mammalian cells, such as Chinese hamster ovary (CHO) or V79 cells. eurofins.de The HPRT enzyme is part of the purine (B94841) salvage pathway. Cells with a functional HPRT gene will incorporate the toxic analogue 6-thioguanine (B1684491) (TG) into their DNA, leading to cell death. However, if a mutation inactivates the HPRT gene, the cells survive and form colonies in the presence of TG. eurofins.de This assay can detect various types of mutations, including base pair substitutions and frameshifts. eurofins.de While this assay is a standard for evaluating mutagens like N-ethyl-N-nitrosourea (ENU) nih.govelsevierpure.com, specific studies using the HPRT assay to evaluate this compound could not be located in the reviewed literature.

Bacterial Reverse Mutation Assay (Ames Test)

The bacterial reverse mutation test, commonly known as the Ames test, is a widely used initial screening tool for point mutation-inducing activity. fda.gov The assay uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that leave them unable to synthesize an essential amino acid, such as histidine or tryptophan. fda.gov The test measures the ability of a chemical to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on an amino acid-deficient medium. Experiments are conducted with and without a metabolic activation system (S9 mix) to simulate mammalian metabolism. The Ames test is highly sensitive for detecting the mutagenic hazards of many N-nitrosamines. nih.gov However, specific results for this compound in the bacterial reverse mutation assay were not found.

Cytogenetic Assays (e.g., Chromosomal Aberration Test, Micronucleus Assay)

Chromosomal Aberration Test

The in vitro chromosomal aberration test is designed to identify substances that cause structural damage to chromosomes (clastogenicity). nih.gov The assay is typically performed using cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes. epa.gov After exposure to the test compound, cells are arrested in metaphase, and their chromosomes are examined microscopically for abnormalities like breaks, gaps, and exchanges. Research on a group of related compounds found that N-alkyl-N'-nitroguanidines induce chromosomal aberrations in Chinese hamster cells in vitro. nih.gov

| Compound Class | Test System | Result | Reference |

|---|---|---|---|

| N-alkyl-N'-nitroguanidines | Chinese hamster cells in vitro | Positive | nih.gov |

Micronucleus Assay

The micronucleus test is another method for assessing chromosomal damage. Micronuclei are small, extra-nuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division. An increase in the frequency of micronucleated cells in a treated population indicates that the substance is a clastogen or aneugen. While this assay has been used to demonstrate the genotoxic effects of the related compound N-ethyl-N-nitrosourea (ENU) nih.govnih.gov, specific data from micronucleus tests conducted on this compound were not available in the searched literature.

Molecular Adduct Analysis

The underlying mechanism of this compound's genotoxicity is its function as an alkylating agent. It acts by covalently binding an ethyl group to nucleophilic sites on the DNA molecule, forming DNA adducts. nih.gov The formation of these adducts is a critical event that can disrupt the normal structure and function of DNA, leading to single- and double-stranded DNA breaks and the inhibition of DNA replication. nih.gov This mechanism is analogous to that of the well-studied compound N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), which methylates DNA bases, primarily at the O6 position of guanine (B1146940) and the O4 position of thymine (B56734). wikipedia.org The ethylation of DNA by ENNG is considered the initial step leading to the mutagenic and carcinogenic effects of the compound. nih.gov

| Compound | Molecular Action | Consequence | Reference |

|---|---|---|---|

| This compound (ENNG) | Ethylates DNA, forming DNA adducts. | Induces single- and double-stranded DNA breaks; inhibits DNA replication. | nih.gov |

High-Performance Liquid Chromatography (HPLC) for DNA Adducts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DNA adducts, which are covalent modifications to DNA resulting from exposure to chemicals like ENNG. The method's strength lies in its ability to separate complex mixtures of biomolecules with high resolution. nih.govnih.gov In the context of ENNG research, DNA is first extracted from cells or tissues and enzymatically hydrolyzed to its constituent deoxynucleosides. This mixture is then injected into an HPLC system. nih.govberkeley.edu

The separation is achieved by passing the sample through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and different components of the mixture travel at different speeds based on their chemical properties, allowing for their separation. For DNA adduct analysis, reverse-phase HPLC is commonly employed. grafiati.com

To detect the separated adducts, HPLC is often coupled with highly sensitive detectors. Electrochemical detection, for instance, offers high specificity and sensitivity as many adducts are electrochemically active while normal DNA bases generally are not. nih.gov Another powerful approach is the use of ³²P-postlabeling, where DNA adducts are radioactively labeled after hydrolysis, followed by HPLC separation and online radioactivity detection. nih.govnih.gov This method provides excellent sensitivity for detecting rare adducts. nih.gov The combination of HPLC with mass spectrometry (LC-MS) has also become a method of choice, offering both separation and definitive structural identification. berkeley.eduacs.org

Table 1: HPLC-Based Methods for DNA Adduct Analysis

| Method | Principle | Advantages |

| HPLC with UV Detection | Separates deoxynucleosides based on polarity; detection relies on the UV absorbance of the adducts. | Relatively simple and widely available. |

| HPLC with Electrochemical Detection (HPLC-ED) | Separates components, followed by detection of electrochemically active adducts. nih.gov | High sensitivity and specificity for electroactive species. nih.gov |

| ³²P-Postlabeling with HPLC | DNA is digested, adducts are enriched and radiolabeled with ³²P, then separated by HPLC with a radioactivity detector. nih.gov | Extremely high sensitivity, capable of detecting very low levels of adducts. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer for identification. berkeley.eduacs.org | Provides definitive structural information and high specificity. acs.org |

Spectroscopic and Spectrometric Techniques for Adduct Characterization

Spectroscopy is the broad study of the interaction between energy and matter, while spectrometry involves the measurement of this interaction to obtain a spectrum. utoronto.ca In ENNG research, mass spectrometry (MS) is the preeminent spectrometric technique for the definitive characterization of DNA adducts. berkeley.edunih.gov

Once a potential adduct is separated, often by HPLC, it is introduced into a mass spectrometer. The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of the adduct's molecular weight. acs.org

Modern adductomics research heavily relies on liquid chromatography-mass spectrometry (LC-MS). berkeley.eduacs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown adduct. acs.org Further structural details are elucidated using tandem mass spectrometry (MS/MS or MSⁿ). In this technique, a specific adduct ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule, confirming its identity. acs.orgnih.gov While gas chromatography-mass spectrometry (GC-MS) can also be used and offers high sensitivity, it often requires chemical derivatization of the adducts, and the initial hydrolysis step can result in the loss of information about the adduct's original structure within the DNA strand. berkeley.edu

Table 2: Mass Spectrometry Techniques in Adduct Characterization

| Technique | Principle | Application in Adduct Analysis |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Interfaces HPLC for separation with MS for detection and identification. acs.org | The standard method for analyzing complex mixtures of DNA adducts. |

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratios with very high accuracy. acs.org | Allows for the determination of the likely elemental formula of an adduct. acs.org |

| Tandem Mass Spectrometry (MS/MS) | An ion of interest is isolated, fragmented, and the fragments are analyzed. nih.gov | Provides detailed structural information for definitive adduct identification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile and thermally stable compounds before mass analysis. berkeley.edu | Highly sensitive detection, but often requires derivatization and may lose some structural information. berkeley.edu |

Cellular and Molecular Profiling Techniques

To understand the functional consequences of ENNG exposure at a cellular level, researchers employ various profiling techniques that survey broad-scale changes in gene and protein activity, as well as tissue morphology.

Gene Expression Profiling

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein or a non-coding RNA. wikipedia.org Gene expression profiling is a powerful tool used to assess how the expression levels of thousands of genes change in response to a stimulus, such as exposure to a carcinogen like ENNG. nih.gov This approach provides a global snapshot of the cellular response, highlighting the biological pathways that are perturbed. nih.govfrontiersin.org

Studies involving other chemical carcinogens have shown that exposure induces significant transcriptomic changes in key disease pathways. nih.gov These often include pathways related to cancer, metabolic processes, cellular stress responses like the Nrf2 antioxidant pathway, and specific oncogenic signaling cascades such as the Ras pathway. nih.gov By analyzing these patterns, researchers can generate hypotheses about a chemical's mechanism of action and predict potential long-term toxic outcomes. nih.govfrontiersin.org This information is critical for understanding how ENNG-induced DNA damage is translated into the cellular changes that drive carcinogenesis.

Table 3: Key Pathways Often Altered by Carcinogen Exposure Identified via Gene Expression Profiling

| Pathway Category | Specific Examples | Relevance |

| Oncogenic Signaling | Ras oncogene pathway, p53 signaling | Direct involvement in cell proliferation, survival, and tumor suppression. nih.govfrontiersin.org |

| Metabolic Pathways | Altered glucose metabolism, lipid metabolism | Cancer cells often exhibit profound metabolic reprogramming to support rapid growth. nih.gov |

| Stress Response | Nrf2 antioxidant pathway, DNA damage response | Cellular defense mechanisms activated by chemical-induced stress and DNA lesions. nih.gov |

| Cell Cycle Control | Cyclin-dependent kinase (CDK) pathways | Dysregulation leads to uncontrolled cell division, a hallmark of cancer. |

Immunocytochemical and Histopathological Analysis

Histopathological analysis is the microscopic examination of tissue to study the manifestations of disease. In ENNG research, this is a critical method for characterizing the tumors that develop in animal models. Studies have demonstrated that ENNG can induce colon cancer in dogs and gastric cancer in monkeys that are histologically very similar to human cancers. nih.govnih.gov This analysis involves staining tissue sections (commonly with hematoxylin (B73222) and eosin) to visualize cell morphology, tissue architecture, and the extent of neoplastic changes, such as the formation of adenocarcinomas or metastases to other organs. nih.govnih.gov

Complementing this is immunocytochemistry (ICC) and its tissue-based counterpart, immunohistochemistry (IHC). These techniques use antibodies to specifically detect the location and abundance of proteins within cells or tissue sections. proteinatlas.orgnih.gov The antibody is linked to a reporter, such as an enzyme or a fluorophore, which generates a signal that can be visualized with a microscope. proteinatlas.org This allows researchers to identify specific cell types or to measure the expression of key proteins involved in carcinogenesis, such as markers of proliferation, apoptosis, or specific signaling pathways that might be activated or suppressed by ENNG. mdpi.commdpi.com

Table 4: Findings from Histopathological Analysis of ENNG-Induced Tumors in Animal Models

| Animal Model | Tumor Type | Key Histopathological Findings | Reference |

| Dog | Colon Cancer | Tumors were macroscopically and histologically similar to human colon cancers; adenocarcinoma was identified, with metastases to lymph nodes and other organs in some cases. | nih.gov |

| Cynomolgus Monkey | Gastric Cancer | Induced a signet ring cell carcinoma in the gastric antrum; the lesion was observed to remain in an "early" (intramucosal) stage for an extended period. | nih.gov |

Applications of Bioengineering and Microfabrication for Experimental Systems

The fields of bioengineering and microfabrication are providing innovative tools for toxicological research. These technologies enable the creation of sophisticated in vitro models, such as "organs-on-a-chip," that aim to better replicate human physiology compared to traditional cell cultures. mdpi.comnih.gov These micro-scale systems offer the potential for more controlled, higher-throughput, and potentially more relevant screening of compounds like ENNG. mdpi.com

Microfabrication involves techniques, such as photolithography and soft lithography, to create devices with micrometer-scale features. nih.gov In these devices, living human cells can be cultured in a microenvironment that mimics the physical and chemical cues of a real organ, including fluid flow and tissue-tissue interfaces. nih.gov

For ENNG research, such platforms could be used to create, for example, a "gut-on-a-chip" or "liver-on-a-chip." These systems would allow for tightly controlled studies of ENNG's effects on human intestinal or liver cells, providing detailed insights into adduct formation, metabolic activation, and cellular responses in a more physiologically relevant context than conventional methods. mdpi.comnih.gov While still an emerging area, these bioengineered systems represent a promising future direction for mechanistic toxicology and carcinogenicity testing. nih.gov

Table 5: Microfabrication Techniques and Their Application in Creating Experimental Systems

| Technique | Description | Relevance for Biological Systems |

| Photolithography | Uses light to transfer a geometric pattern from a mask to a light-sensitive chemical (photoresist) on a substrate. | Foundational for creating the master molds used to produce microfluidic devices for cell culture. |

| Soft Lithography | A set of techniques for fabricating or replicating structures using elastomeric stamps and molds, most commonly polydimethylsiloxane (B3030410) (PDMS). | Widely used to create the microfluidic channels and chambers of organ-on-a-chip devices, as the material is biocompatible and optically clear. |

| 3D Bioprinting | Additive manufacturing process where biomaterials, including living cells, are deposited layer-by-layer to create three-dimensional tissue-like structures. | Enables the construction of more complex, multi-cellular architectures that better mimic native tissue for toxicity studies. |

Theoretical Frameworks and Academic Applications of N Ethyl N Nitro N Nitrosoguanidine Research

Mechanistic Understanding of N-Ethyl-N'-nitro-N-nitrosoguanidine-Induced Carcinogenesis

This compound (ENNG) is a potent carcinogenic compound that has been extensively utilized in experimental models to unravel the complex mechanisms underlying cancer development. Its mode of action primarily involves its ability to act as an alkylating agent, directly interacting with the genetic material of cells.

The carcinogenic process induced by ENNG is initiated through the formation of covalent adducts with DNA. wikipedia.orguri.edu These adducts, which are segments of DNA bound to the chemical, can disrupt the normal functioning of the DNA molecule. wikipedia.org The formation of these adducts is a critical early event that can lead to mutations if not properly repaired by the cell's DNA repair machinery. nih.govnih.gov

The types of DNA adducts formed by ENNG and their specific locations within the genome can influence the subsequent mutational spectrum. nih.gov For instance, alkylation at certain positions on DNA bases, such as the O6-position of guanine (B1146940), is known to be particularly mutagenic. nih.gov If these DNA lesions are not repaired before cell division, they can lead to mispairing of DNA bases during replication, resulting in permanent mutations in the DNA sequence. nih.gov

The accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, is a key driver of carcinogenesis. mdpi.com The activation of oncogenes and the inactivation of tumor suppressor genes can lead to uncontrolled cell proliferation, a hallmark of cancer. nih.gov Research using ENNG has been instrumental in demonstrating this direct link between carcinogen exposure, DNA damage, mutagenesis, and the subsequent development of tumors.

Elucidation of Two-Stage Carcinogenesis Models and Tumor Promotion Concepts

The study of ENNG has significantly contributed to the understanding of the two-stage model of carcinogenesis, which posits that cancer develops in at least two distinct phases: initiation and promotion. nih.govnih.gov

Initiation involves an irreversible genetic alteration, typically a mutation, caused by a carcinogen like ENNG. nih.gov This initial event transforms a normal cell into a potentially cancerous one. However, this initiated cell may remain dormant for a long period.

Promotion , the second stage, involves the clonal expansion of these initiated cells. nih.gov Promoters are typically non-mutagenic substances that stimulate cell proliferation, creating a larger population of initiated cells and increasing the probability of further genetic changes that lead to a malignant tumor. nih.gov

Experimental models using ENNG as an initiator, followed by treatment with a promoting agent, have been crucial in dissecting the mechanisms of tumor promotion. These studies have shown that while ENNG alone can induce tumors, the incidence and growth of these tumors are significantly enhanced by subsequent exposure to a promoter. This two-stage model helps to explain the long latency period often observed in human cancers and highlights the importance of both genetic and non-genetic factors in cancer development. nih.govnih.gov

Fundamental Insights into Carcinogen-DNA Interaction and Biological Consequences

Research utilizing this compound (ENNG) has provided profound insights into the fundamental interactions between carcinogens and DNA, and the subsequent biological ramifications. As a potent alkylating agent, ENNG directly damages DNA by forming covalent adducts, which are lesions on the DNA molecule. wikipedia.org The formation of these adducts is a critical initiating event in chemical carcinogenesis. nih.gov

The specific sites on the DNA bases where ENNG forms adducts are crucial in determining the mutagenic outcome. The N7 and N3 positions of guanine and adenine (B156593) are highly nucleophilic and are thus common targets for alkylation. wikipedia.org The formation of these adducts can distort the DNA helix and interfere with essential cellular processes like DNA replication and transcription. nih.gov

If these DNA adducts are not efficiently removed by the cell's DNA repair mechanisms, they can lead to misincorporation of nucleotides during DNA replication, resulting in permanent mutations. nih.govnih.gov These mutations, particularly those occurring in critical genes that regulate cell growth and division (oncogenes and tumor suppressor genes), can drive the transformation of a normal cell into a cancerous one. mdpi.com The study of ENNG-induced DNA damage and the cellular response to this damage has been instrumental in elucidating the intricate pathways of DNA repair and the consequences of their failure. uri.edunih.gov

Identification and Evaluation of Agents Modifying Carcinogenesis

The use of ENNG-induced carcinogenesis models has been pivotal in the identification and evaluation of various agents that can modify, particularly inhibit, the process of cancer development. waocp.org These studies are fundamental to the field of chemoprevention, which aims to use natural or synthetic substances to prevent or suppress cancer. nih.govnih.gov

In these experimental models, animals are typically treated with ENNG to initiate the carcinogenic process, and then administered the potential chemopreventive agent. waocp.org The effectiveness of the agent is assessed by its ability to reduce tumor incidence, multiplicity, and size.

One notable example is the research on (-)-epigallocatechin (B1671488) gallate (EGCG), a major polyphenol in green tea. Studies have demonstrated that EGCG can inhibit ENNG-induced duodenal carcinogenesis in mice. nih.gov Similarly, EGCG has shown inhibitory effects on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced gastric carcinogenesis in rats, a compound structurally and mechanistically related to ENNG. nih.gov Other substances, such as whole-leaf Aloe arborescens, have also been shown to inhibit ENNG-induced duodenal tumorigenesis in mice. waocp.org

These studies often investigate the mechanisms by which these agents exert their protective effects. Some agents may act as "blocking agents" by preventing the carcinogen from reaching or reacting with its target DNA. nih.gov Others may act as "suppressing agents" by inhibiting the promotion or progression of already initiated cells. nih.gov The insights gained from these ENNG-based studies are crucial for developing effective strategies for cancer prevention in humans.

Role in Studying Genetic Susceptibility to Carcinogen Exposure

The study of ENNG-induced carcinogenesis has played a significant role in understanding the concept of genetic susceptibility to cancer. technologynetworks.com Genetic susceptibility refers to the increased likelihood of an individual developing a particular disease due to the presence of one or more genetic variants. cancer.gov Not all individuals exposed to a carcinogen will develop cancer, and this variability can often be attributed to differences in their genetic makeup. ersnet.org

Genes involved in the metabolism of carcinogens, DNA repair, and the control of cell cycle and apoptosis are key determinants of an individual's susceptibility. nih.govresearchgate.net For instance, variations in the genes encoding for cytochrome P450 enzymes, which are involved in the metabolic activation and detoxification of many carcinogens, can influence the amount of DNA damage induced by a compound like ENNG. wikipedia.org Similarly, inherited mutations in DNA repair genes can impair the cell's ability to correct carcinogen-induced DNA lesions, thereby increasing the risk of cancer development. nih.gov

By using inbred animal strains with different genetic backgrounds, researchers can investigate how specific genetic variations influence the response to ENNG exposure. These studies help to identify susceptibility genes and provide a deeper understanding of the complex interplay between genetic and environmental factors in carcinogenesis. nih.gov This knowledge is crucial for identifying high-risk populations and for developing personalized cancer prevention strategies.

Current Research Gaps and Future Directions in N Ethyl N Nitro N Nitrosoguanidine Studies

Uncharacterized Molecular Pathways and Interacting Factors

The primary mechanism of ENNG is direct DNA damage, but the full spectrum of cellular pathways it perturbs remains partially understood. As a genotoxic carcinogen, ENNG is known to increase the risk of neoplasms and induce genetic mutations by directly affecting DNA. nih.gov However, the specific downstream signaling cascades and protein interactions that mediate the cellular response to ENNG-induced damage are not fully characterized.

While it is established that such DNA damage can lead to carcinogenesis, the precise pathways are an area of active investigation. nih.gov For instance, research on similar N-nitroso compounds like N-methyl-N-nitro-N-nitrosoguanidine (MNNG) has shown involvement of pathways regulating inflammation, mitochondrial dysfunction, and oxidative stress in the development of gastric cancer. nih.gov It is plausible that ENNG triggers similar responses, but dedicated studies are needed to confirm this. Key signaling proteins such as p53, which acts as a tumor suppressor, and NF-κB, which has complex roles in both tumor suppression and promotion, are likely involved in the response to ENNG-induced DNA damage, yet their specific activation and function in this context are not well-defined. nih.gov Identifying the full network of interacting proteins and downstream effectors is a critical gap in current knowledge.

Table 1: Known vs. Potentially Uncharacterized Molecular Interactions of ENNG

| Category | Known Interactions & Pathways | Potential Uncharacterized Areas |

|---|---|---|

| Primary Target | DNA (causes ethylation, single- and double-strand breaks) nih.gov | Specific DNA repair pathway preferences (e.g., BER, NER, HR, NHEJ) |

| Cellular Processes | Inhibition of DNA replication, induction of mutations nih.gov | Effects on cell cycle checkpoint control (e.g., ATM/ATR signaling) |

| Signaling Pathways | General carcinogen-response pathways nih.gov | Specific roles of p53, NF-κB, and MAPK/ERK pathways |

| Interacting Factors | DNA repair enzymes (general) | Non-canonical protein interactions, off-target effects on RNA or lipids |

Development and Validation of Enhanced Bioengineered Models for Complex Systems

Research into the carcinogenic effects of ENNG has historically relied on animal models. Studies have successfully used ENNG to induce duodenal tumorigenesis in C57BL/6 mice, providing a valuable in vivo system to test the efficacy of potential cancer-inhibiting agents. nih.govwaocp.org Similarly, the related compound N-ethyl-N-nitrosourea (ENU) has been employed in large-scale mutagenesis projects in C3H mice to generate models for various organ-specific diseases by tracking deviations in plasma enzyme activities. nih.govnih.gov

These models have been instrumental but also have limitations. While they confirm the carcinogenic potential of ENNG and help identify genetic mutations, they may not fully recapitulate the complexity of human tissue environments or allow for high-throughput screening. There is a pressing need for the development and validation of more advanced, human-relevant bioengineered models. Future research should focus on:

3D Organoid Cultures: Developing gut or other tissue-specific organoids to study ENNG-induced carcinogenesis in a more physiologically relevant, three-dimensional context.

Microfluidic "Cancer-on-a-Chip" Models: Integrating different cell types (e.g., epithelial, immune, stromal) to model the tumor microenvironment and its response to ENNG.

Humanized Mouse Models: Utilizing mice with engrafted human tissues or immune systems to better predict human-specific responses to ENNG exposure.

Validation of these models against established in vivo data will be crucial to ensure their predictive accuracy and utility in mechanistic studies and therapeutic screening.

Table 2: Current and Future Bioengineered Models for ENNG Research

| Model Type | Organism/Cell Line | Application in ENNG/Related Compound Studies | Future Directions & Enhancements |

|---|---|---|---|

| In Vivo Animal Model | C57BL/6 Mice | Induction of duodenal tumorigenesis nih.govwaocp.org | Cross-species comparison with other rodent models (e.g., rats). |

| In Vivo Mutagenesis Model | C3H Mice | Generation of mutants with organ-specific diseases (using ENU) nih.gov | Targeted mutagenesis in specific genes to study susceptibility. |

| 2D Cell Culture | Human Cell Lines | High-throughput phenotypic profiling (Cell Painting Assay) epa.gov | Co-culture systems with immune and stromal cells. |

| 3D Organoids | (Not yet reported for ENNG) | N/A | Development of human gastric and intestinal organoids for ENNG studies. |

Integration of Multi-Omics Approaches for Comprehensive Mechanistic Elucidation

To move beyond a single-pathway understanding of ENNG's effects, the integration of multiple "omics" technologies is essential. Current high-throughput methods are already being applied, such as the Cell Painting assay, a form of phenotypic profiling that can capture a wide range of cellular changes upon ENNG exposure. epa.gov The identification of ENNG in human blood as part of the "exposome" underscores the relevance of metabolomics in understanding its biological presence. hmdb.ca

A comprehensive multi-omics approach would provide a systems-level view of ENNG's impact. Future research strategies should aim to combine:

Genomics: To identify the full spectrum of mutations and chromosomal aberrations induced by ENNG.

Transcriptomics: To measure how ENNG alters gene expression profiles, revealing the cellular pathways that are activated or repressed.

Proteomics: To quantify changes in protein levels and post-translational modifications, linking genomic and transcriptomic changes to functional outcomes.

Metabolomics: To analyze how ENNG disrupts cellular metabolism, potentially identifying novel biomarkers of exposure or effect.

By integrating these datasets, researchers can construct detailed models of the molecular networks that are perturbed by ENNG, leading to a more complete and holistic understanding of its mechanism of action from DNA damage to disease phenotype.

Long-Term Consequences of N-Ethyl-N'-nitro-N-nitrosoguanidine Exposure on Genomic Stability

ENNG is classified as a mutagen suspected of causing genetic defects, and its ability to ethylate DNA is a direct assault on genome integrity. nih.gov The immediate consequences are DNA breaks and replication errors. nih.gov However, the long-term ramifications of this initial damage on the stability of the genome are a critical area for further investigation.

Chronic exposure to mutagens, even at low doses, can be a significant driver of carcinogenesis. nih.gov The initial DNA lesions caused by ENNG, if not properly repaired, can become fixed as permanent mutations or lead to larger-scale chromosomal aberrations during cell division. nih.gov This can result in aneuploidy—an abnormal number of chromosomes—which itself promotes further genome instability by creating imbalances in proteins required for DNA replication and repair. nih.gov This creates a vicious cycle where initial damage fosters a state of ongoing instability, dramatically increasing the risk of malignant transformation over time.

While the acute DNA-damaging properties of ENNG are known, significant research gaps exist regarding its long-term effects, including:

The potential for ENNG to induce epigenetic alterations (e.g., changes in DNA methylation or histone modifications) that could have lasting consequences on gene expression and genome stability.

The "mutational signature" of ENNG, which could help identify its historical exposure in human tumors.

The impact of ENNG exposure on telomere length and function, which are critical for maintaining chromosome stability.

Comparative Biological Studies Across Diverse Organisms and Genetic Backgrounds

Current research on ENNG-induced carcinogenesis has utilized specific inbred mouse strains, such as C57BL/6 and C3H. nih.govnih.gov These studies are valuable because they highlight how different genetic backgrounds can influence susceptibility to chemical carcinogens. For example, establishing mutant lines from ENU-treated C3H mice demonstrated the transmission of phenotypic deviations across generations, pointing to a strong genetic basis for the observed effects. nih.gov

However, to fully understand the risks posed by ENNG, it is crucial to broaden the scope of comparative studies. Future research should focus on:

Diverse Mouse Strains: Systematically comparing the effects of ENNG across a wider panel of inbred and outbred mouse strains to identify genetic loci that confer resistance or susceptibility to its carcinogenic effects.

Different Animal Models: Expanding studies to other organisms, such as rats (which have different metabolic profiles) or zebrafish (which allow for high-throughput screening of developmental effects), to understand conserved versus species-specific mechanisms of toxicity.

Human Population Genetics: Correlating data from experimental models with human genetic variation studies to identify potential human subpopulations that may be at higher risk from exposure to ENNG or similar alkylating agents.

Such comparative studies are essential for extrapolating findings from animal models to humans and for building a more comprehensive picture of the genetic and biological factors that modulate the carcinogenic potential of ENNG.

Table 3: Summary of Comparative Studies and Future Research Directions

| Organism/Strain | Key Findings from ENNG/Related Compound Studies | Future Comparative Research Questions |

|---|---|---|

| C57BL/6 Mice | Susceptible to ENNG-induced duodenal tumorigenesis. nih.govwaocp.org | How does the immune response in C57BL/6 mice contribute to tumor development compared to other strains? |

| C3H Mice | Used to establish mutant lines with heritable organ-specific diseases following ENU exposure. nih.gov | Are C3H mice more or less susceptible to ENNG-induced tumors in specific organs compared to C57BL/6? |

| Institute of Cancer Research (ICR) Mice | Used to model ENU-induced leukemia. nih.gov | What are the differences in hematopoietic toxicity of ENNG versus ENU in this outbred strain? |

| Other Organisms (e.g., Rats, Zebrafish) | (Limited to no data available for ENNG) | What are the conserved molecular pathways of ENNG toxicity across vertebrates? Are there species-specific metabolic activation or detoxification pathways? |

Q & A

Q. How is ENNG used to induce site-specific mutations in bacterial models, and what experimental controls are critical?

ENNG is a potent alkylating agent that induces mutations by forming O⁶-alkylguanine adducts in DNA, leading to mismatches during replication. In bacterial mutagenicity assays (e.g., Ames test), ENNG is typically dissolved in dimethyl sulfoxide (DMSO) and tested at concentrations ranging from 0.1 to 5 mg/plate. Strains like Salmonella typhimurium TA1535 and E. coli WP2 uvrA are used due to their sensitivity to alkylating agents. Positive controls (e.g., 2-aminoanthracene) and vehicle controls (DMSO) are mandatory. Criteria for significance include a ≥3-fold increase in revertant colonies over baseline for TA1535 and TA1537 strains .

Q. What are the standard protocols for ENNG-induced carcinogenesis in rodent models?

ENNG is administered orally via drinking water to induce gastrointestinal tumors. In rats, a dose of 50–100 ppm for 12–24 weeks reliably generates gastric adenocarcinomas. Key parameters:

- Dose preparation : ENNG dissolved in distilled water (pH adjusted to 6.0–7.0 for stability).

- Monitoring : Weekly water intake measurements to ensure consistent dosing.

- Histopathology : Tumors are typically assessed 30–40 weeks post-initiation, with a focus on pyloric regions for poorly differentiated adenocarcinomas .

Q. How do researchers validate ENNG’s mutagenic specificity in vitro?

ENNG’s mutagenicity is validated using:

- Competitive inhibition assays : Co-treatment with thiols (e.g., glutathione) to assess alkylation kinetics. Thiols enhance ENNG’s reactivity by stabilizing reactive intermediates, increasing DNA adduct formation .

- HPLC-MS analysis : Quantification of O⁶-ethylguanine adducts in treated DNA, with a detection limit of 0.1–0.5 pmol/mg DNA .

Advanced Research Questions

Q. What conflicting data exist regarding the role of dietary factors in modifying ENNG carcinogenesis?

- Inhibition : Green tea polyphenols (e.g., epigallocatechin gallate) reduce duodenal tumor incidence in ENNG-treated mice by 60–70%, likely via antioxidant activity and inhibition of cytochrome P450 enzymes involved in ENNG activation .